N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide
Overview
Description
“N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide” is a benzothiazole derivative . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively. Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units . In the most stable motif of the supramolecular arrangement, the molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Chemical Reactions Analysis
Benzothiazole compounds have been studied as optical materials and for their biological potential . They have been found to be applicable in transformations with aromatic, heteroaromatic, and aliphatic aldehydes .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives vary. For instance, BM 212, a benzothiazole derivative, is a yellow crystalline powder with a melting point of 198-200 °C. It is sparingly soluble in water but soluble in organic solvents such as DMSO and ethanol.Mechanism of Action
Future Directions
Significant effort is needed to fully understand the biological properties and potential applications of benzothiazole derivatives. Future studies should focus on improving the compound’s solubility and exploring its efficacy in various preclinical models. Additionally, the development of synthetic processes is one of the most significant problems facing researchers .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-13-6-8-14(9-7-13)20(25)22-15-10-11-18(24)16(12-15)21-23-17-4-2-3-5-19(17)26-21/h2-12,24H,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNZHEUXPBJYST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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